(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a hydroxypiperidinyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenanthroimidazole derivatives: These compounds have a similar structural motif and are used in applications such as organic light-emitting devices.
Uniqueness
What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone apart is its combination of the dihydrobenzo dioxin ring and the hydroxypiperidinyl methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-5-7-15(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPLCDMCFMLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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